molecular formula C16H18N4O4S B2459084 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097868-90-9

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No. B2459084
M. Wt: 362.4
InChI Key: LHDZHXBAIORFTG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antidepressant Applications

Research into benzodioxin-piperazine and benzo[b]thiophene derivatives has shown promising results for the development of new dual-action antidepressant drugs. These compounds exhibit significant in vitro affinity for 5-HT(1A) receptors and serotonin reuptake inhibition, indicating potential efficacy in treating depression (Silanes et al., 2004).

Antimicrobial and Anti-inflammatory Applications

Novel 1,3,4-thiadiazole derivatives containing piperazine have been synthesized and demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, showing potential as antimicrobial agents (Xia, 2015). Similarly, certain synthesized benzothiazole and thiadiazole systems showed notable antimicrobial and anti-inflammatory activities, suggesting potential therapeutic applications in treating infections and inflammation (Hamama et al., 2017).

Anticancer Applications

Compounds with the 1,3,4-thiadiazole structure, similar to the query chemical, have been evaluated for their anticancer activities. Specific derivatives were found to induce apoptotic cell death in laryngeal carcinoma in vitro, highlighting the potential of these compounds in cancer therapy (Haridevamuthu et al., 2023).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-11(24-12-2-3-13-14(8-12)23-10-22-13)16(21)20-6-4-19(5-7-20)15-9-17-25-18-15/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDZHXBAIORFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

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